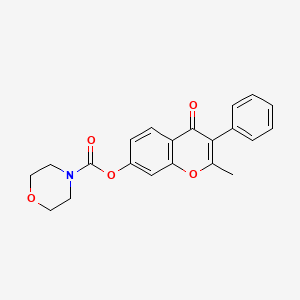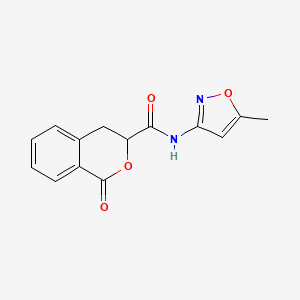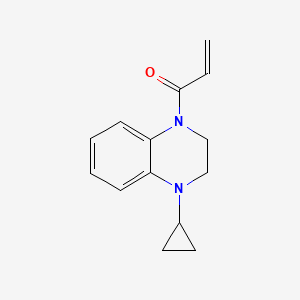![molecular formula C18H18ClN5O B2757275 1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097925-06-7](/img/structure/B2757275.png)
1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of a chlorophenyl group, a pyridinyl group, and a pyrazolyl group within the same molecule provides a unique combination of properties that can be exploited for different scientific purposes.
Mechanism of Action
Target of Action
The primary target of this compound, also known as PBQ, is the golden apple snail, Pomacea canaliculata . This invasive pest causes extensive damage to agricultural production . PBQ exhibits strong molluscicidal potency against both adult and juvenile snails .
Mode of Action
PBQ interacts with its targets by affecting their carbohydrate and lipid metabolism pathways . This interaction results in the death of the snails, making PBQ an effective molluscicide .
Biochemical Pathways
PBQ significantly impacts the carbohydrate and lipid metabolism pathways of the snails . These pathways are crucial for the energy production and survival of the snails. By disrupting these pathways, PBQ effectively kills the snails .
Pharmacokinetics
It is known that pbq is a generally nonhazardous chemical, as demonstrated by an acute toxicity test in rats . More research would be needed to fully outline the ADME properties of PBQ and their impact on its bioavailability.
Result of Action
The result of PBQ’s action is the effective control of the golden apple snail population. In field trials, PBQ killed 99.42% of the snails at a concentration of 0.25 g active ingredient per square meter . This makes PBQ a potent molluscicide for controlling P. canaliculata .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PBQ. It is generally safe for non-target organisms, including Brachydanio rerio, Daphnia magna, and Apis mellifera L. , suggesting that it may have a minimal environmental impact
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrazole intermediate.
Formation of the Urea Linkage: The final step involves the reaction of the chlorophenylmethyl isocyanate with the pyrazole-pyridine intermediate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the urea linkage or other reducible groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the pyrazole and pyridine rings suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests that it may have activity against certain diseases or conditions, and it could be developed into a pharmaceutical agent after thorough research and clinical trials.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, it could be incorporated into polymers or coatings to enhance their performance or durability.
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}carbamate: Similar structure but with a carbamate linkage.
1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}amide: Similar structure but with an amide linkage.
Uniqueness
The uniqueness of 1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-17-5-3-14(4-6-17)10-22-18(25)21-8-9-24-13-16(12-23-24)15-2-1-7-20-11-15/h1-7,11-13H,8-10H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWGKRVIJOVBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide](/img/new.no-structure.jpg)
![5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide](/img/structure/B2757194.png)
![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)cyclopentanamine](/img/structure/B2757195.png)

![5-chloro-N-{3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2757197.png)


![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2757203.png)
![methyl 5-(((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2757204.png)
![1-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole](/img/structure/B2757207.png)
![2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B2757209.png)
![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2757211.png)
![methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2757213.png)
![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2757214.png)
